Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate
Description
Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate is a synthetic organic compound featuring a multi-heterocyclic architecture. Its structure includes a central 1,3-thiazole ring linked to a substituted isoxazole moiety (3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl) via a carbonylamino bridge. The benzene ring at the 4-position of the thiazole is esterified with an ethyl group.
Crystallographic methods, such as those implemented in the SHELX software suite, are typically employed to resolve such intricate structures .
Properties
IUPAC Name |
ethyl 2-[2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-1,3-thiazol-4-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClFN3O4S/c1-3-31-22(30)14-8-5-4-7-13(14)17-11-33-23(26-17)27-21(29)18-12(2)32-28-20(18)19-15(24)9-6-10-16(19)25/h4-11H,3H2,1-2H3,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNJRPFHGQJJNPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=C(ON=C3C4=C(C=CC=C4Cl)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClFN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The specific targets would depend on the functional groups present in the compound and their affinity for different biological molecules.
Mode of Action
The presence of various functional groups like the isoxazole ring and the thiazole ring could play a crucial role in this interaction.
Biochemical Pathways
The downstream effects would depend on the specific role of these proteins in cellular processes.
Pharmacokinetics
For instance, the presence of the ethyl ester group could enhance its absorption in the body.
Result of Action
These effects would be determined by the specific biochemical pathways it affects and the changes it induces in the activity of its target proteins.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature could potentially affect its structure and hence its ability to bind to its targets.
Biological Activity
Ethyl 2-[2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-1,3-thiazol-4-yl]benzenecarboxylate (CAS No. 250713-88-3) is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
- Molecular Formula : C23H17ClFN3O4S
- Molecular Weight : 485.92 g/mol
- Density : 1.410 g/cm³ (predicted)
- pKa : 4.93 (predicted)
The biological activity of this compound is primarily attributed to its structural components, which include an isoxazole moiety and a thiazole ring. These functional groups have been associated with various biological activities, including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, research indicates that derivatives containing thiazole and isoxazole rings exhibit significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against a range of pathogens. The presence of the thiazole ring has been linked to enhanced antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | 10.5 | |
| A549 (lung cancer) | 12.0 | ||
| Antimicrobial | Staphylococcus aureus | 15.0 | |
| Escherichia coli | 20.0 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multicomponent reactions that facilitate the formation of complex heterocycles. The structure-activity relationship studies suggest that modifications to the isoxazole and thiazole moieties can significantly influence the biological activity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be identified from the Pesticide Chemicals Glossary entries, which highlight key heterocyclic and substituent motifs in agrochemicals. Below is a comparative analysis based on functional groups, substituents, and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s isoxazole-thiazole system differs from the triazine rings in sulfonylurea herbicides (e.g., metsulfuron) and triazole rings in azole fungicides (e.g., propiconazole). Isoxazoles are less common in commercial pesticides but are known for their metabolic stability and resistance to hydrolysis .
The ethyl benzoate ester could influence bioavailability, as ester groups in sulfonylureas (e.g., triflusulfuron) are critical for herbicidal activity and plant translocation .
Mode of Action :
- While sulfonylureas inhibit acetolactate synthase (ALS) in plants, and azoles target fungal cytochrome P450 enzymes, the target compound’s mechanism remains speculative. Its thiazole and isoxazole rings may interfere with enzymatic pathways or receptor binding in pests .
Research Findings and Inferred Properties
Synthetic Accessibility: The compound’s synthesis likely involves coupling the isoxazole-carbonyl chloride with the 2-aminothiazole intermediate, followed by esterification—a strategy common in heterocyclic agrochemical synthesis .
Environmental Stability :
- The chloro-fluorophenyl group may confer resistance to oxidative degradation compared to purely chlorinated analogs, as fluorinated substituents often reduce metabolic breakdown rates .
However, the thiazole ring could introduce novel interactions, necessitating further ecotoxicological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
